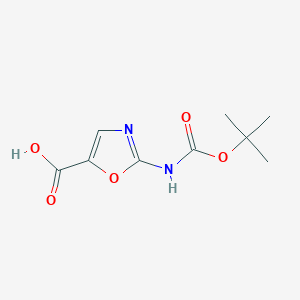
Dde-Orn(Fmoc)-OH
Overview
Description
Dde-Orn(Fmoc)-OH is a chemical compound with the CAS Number: 1423017-87-1 . Its IUPAC name is (2S)-2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid .
Molecular Structure Analysis
The molecular formula of Dde-Orn(Fmoc)-OH is C30H34N2O6 . Its molecular weight is 518.61 . The InChI code for this compound is 1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)32-24(28(35)36)13-8-14-31-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,32H,8,13-17H2,1-3H3,(H,31,37)(H,35,36)/t24-/m0/s1 .Physical And Chemical Properties Analysis
Dde-Orn(Fmoc)-OH is a solid at room temperature . It has a molecular weight of 518.6 . The compound has a predicted boiling point of 743.9±60.0 °C and a predicted density of 1.236±0.06 g/cm3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
1. Synthesis of Peptide Nucleic Acid (PNA) FRET Probes
Dde-Orn(Fmoc)-OH has been used in the design and synthesis of orthogonally protected PNA building blocks, specifically Fmoc-PNA-U'-(Dde)-OH. This facilitates the post-synthetic attachment of reporter groups to PNA FRET probes, enabling the detection of target DNA sequences (Oquare & Taylor, 2008).
2. Microwave-Assisted Synthesis of Fluorescein-Labelled Peptides
The microwave-assisted synthesis of fluorescein-labelled peptides using Fmoc-Lys(Dde)-Gly-Wang resin demonstrates the stability and utility of Dde-Orn(Fmoc)-OH in creating labelled peptides for biological evaluations (Kowalczyk et al., 2009).
3. Inducing β-Sheet Folding in Peptides
A study introduced a unique amino acid, Orn(i-PrCO-Hao), which, when incorporated into peptides, induces them to fold into β-sheet-like structures. The Fmoc derivative, Fmoc-Orn(i-PrCO-Hao)-OH, is used in peptide synthesis, demonstrating the role of Dde-Orn(Fmoc)-OH in facilitating the creation of structured peptides (Nowick et al., 2002).
4. Strategies for Synthesis of Labeled Peptides
Fmoc-Lys(Dde)-OH has been suggested for synthesizing biotin-labeled peptides, showing the versatility of Dde-Orn(Fmoc)-OH in labeling peptides for various research applications (Bibbs et al., 2000).
5. Solid-Phase Synthesis of Branched Phosphopeptides
In solid-phase synthesis, Fmoc-Lys(Dde)-OH is used for introducing branched peptides designed to interact with specific protein domains, demonstrating its role in the synthesis of complex peptide structures (Xu et al., 2004).
Safety and Hazards
Dde-Orn(Fmoc)-OH is classified as an irritant . The safety information pictograms indicate a GHS07 signal word warning . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Relevant Papers The search results do not provide specific papers related to Dde-Orn(Fmoc)-OH .
properties
IUPAC Name |
(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)32-24(28(35)36)13-8-14-31-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,31,37)(H,35,36)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXWJOGKQWRDEE-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



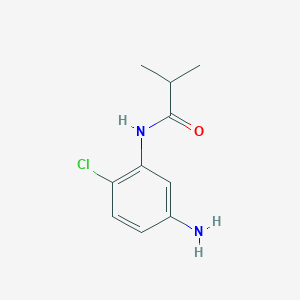
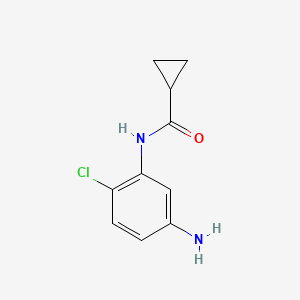

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B1437670.png)

![4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1437674.png)
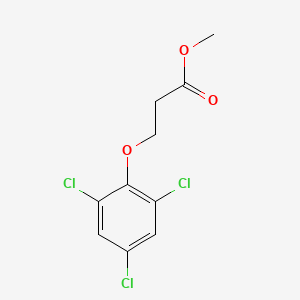

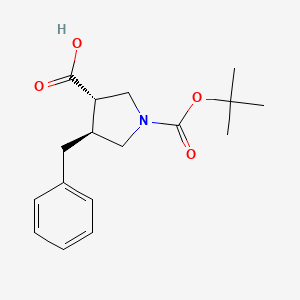

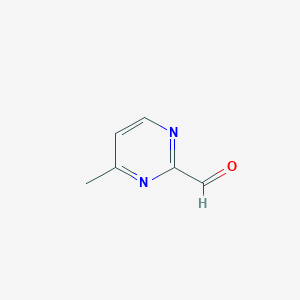
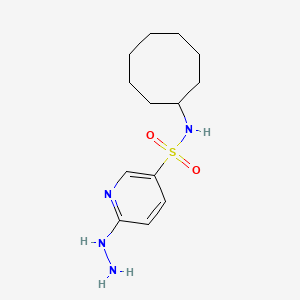
![N-[(2-fluorophenyl)methyl]pyridin-4-amine](/img/structure/B1437686.png)
